3-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid
Description
3-{[1-(4-Bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid is a tetrazole-derived compound featuring a bromophenyl-substituted tetrazole moiety linked via a methoxy group to a benzoic acid core. The bromophenyl group may enhance lipophilicity and influence halogen-bonding interactions, while the benzoic acid moiety could improve aqueous solubility compared to other derivatives .
Properties
IUPAC Name |
3-[[1-(4-bromophenyl)tetrazol-5-yl]methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O3/c16-11-4-6-12(7-5-11)20-14(17-18-19-20)9-23-13-3-1-2-10(8-13)15(21)22/h1-8H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFPDJOYMYMCTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=NN=NN2C3=CC=C(C=C3)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-bromophenylhydrazine with sodium azide in the presence of a suitable catalyst.
Methoxylation: The resulting tetrazole derivative is then reacted with 3-hydroxybenzoic acid under basic conditions to introduce the methoxy linkage.
Final Coupling: The final product is obtained by coupling the methoxylated tetrazole derivative with benzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding quinones or reduced to form alcohols.
Coupling Reactions: The tetrazole ring can engage in coupling reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Derivatives with different substituents on the phenyl ring.
Oxidation Products: Quinones or carboxylic acids.
Reduction Products: Alcohols or alkyl derivatives.
Scientific Research Applications
3-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways involving tetrazole derivatives.
Mechanism of Action
The mechanism of action of 3-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid depends on its application:
In Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.
In Materials Science: Its electronic properties can be exploited to develop new materials with desired conductivity or photoluminescence.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Group Impact
The compound differs from analogs in the provided evidence primarily in its benzoic acid group. Key comparisons include:
*Calculated based on formula C₁₅H₁₁BrN₄O₃.
Key Observations:
- Solubility: The benzoic acid group in the target compound likely enhances aqueous solubility compared to sulfonyl or nitrile derivatives (e.g., 3ca, 3da) due to ionization at physiological pH .
- Synthetic Complexity: Triazine derivatives (e.g., 5l) require multistep syntheses involving trichlorotriazine intermediates , whereas tetrazole-linked compounds often utilize iron-catalyzed multicomponent reactions .
Biological Activity
3-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects on different biological systems.
Chemical Structure
The compound can be represented by the following chemical structure:
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Telomerase : Studies have shown that this compound significantly inhibits telomerase activity, which is crucial for the proliferation of cancer cells. The inhibition leads to reduced tumor growth in xenograft models, indicating its potential as an anticancer agent .
- Modulation of Proteostasis : It has been suggested that derivatives of benzoic acid, including this compound, can enhance the activity of proteolytic systems like the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This modulation is important for maintaining cellular homeostasis and could have implications in aging and cancer .
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits:
- Antiproliferative Activity : The compound showed significant antiproliferative effects on various cancer cell lines, with IC50 values indicating effective concentration ranges .
- Cytotoxicity Assessments : Cytotoxicity tests revealed that the compound does not exhibit significant toxicity in normal human fibroblast cells while effectively inhibiting cancer cell proliferation .
In Vivo Studies
In vivo studies further corroborate the in vitro findings. The compound was tested in animal models where it demonstrated:
- Tumor Growth Inhibition : Significant reductions in tumor size were observed, suggesting that the compound can effectively target cancerous tissues without adversely affecting surrounding healthy tissues .
Comparative Biological Activity Table
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Xenograft Models : In animal studies using xenograft models, this compound resulted in a statistically significant decrease in tumor size compared to control groups, reinforcing its potential as an anticancer therapeutic .
- Cell Line Studies : In vitro studies on Hep-G2 and A2058 cell lines indicated that treatment with the compound led to a marked decrease in cell viability, confirming its potency as an antiproliferative agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
